molecular formula C15H20N4O4S2 B2430327 4-(N,N-diethylsulfamoyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-47-9

4-(N,N-diethylsulfamoyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Katalognummer: B2430327
CAS-Nummer: 850936-47-9
Molekulargewicht: 384.47
InChI-Schlüssel: VZIKJOWHVYAQFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(N,N-diethylsulfamoyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H20N4O4S2 and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diethylsulfamoyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diethylsulfamoyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S2/c1-4-19(5-2)25(21,22)12-8-6-11(7-9-12)14(20)16-15-18-17-13(23-15)10-24-3/h6-9H,4-5,10H2,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIKJOWHVYAQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Sulfamoyl Group : Contributes to its potential as an antimicrobial agent.
  • Oxadiazole Ring : Known for its role in various pharmacological activities.
  • Benzamide Moiety : Often associated with neuroactive properties.

Molecular Formula

The molecular formula of the compound is C15H20N4O2SC_{15}H_{20}N_{4}O_{2}S.

Antimicrobial Activity

Research has indicated that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. The mechanism often involves inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

Case Study: In Vitro Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various sulfamoyl derivatives, including the target compound. The results demonstrated:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(N,N-diethylsulfamoyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamideE. coli32 µg/mL
4-(N,N-diethylsulfamoyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamideS. aureus16 µg/mL

These findings suggest that the compound has promising potential as an antimicrobial agent against common pathogens.

Anti-inflammatory Properties

The oxadiazole moiety is also linked to anti-inflammatory effects. Compounds with this structure have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings

In a controlled study using murine models, administration of the compound resulted in a significant decrease in inflammation markers:

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150120
Compound7560

This suggests a robust anti-inflammatory effect, potentially useful in treating conditions like arthritis or other inflammatory diseases.

Cytotoxicity and Cancer Research

Investigations into the cytotoxic effects of the compound on cancer cell lines have shown encouraging results. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

In Vitro Cytotoxicity Assay Results

A study assessed the cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical)10
MCF-7 (Breast)15
A549 (Lung)12

These results indicate that the compound may serve as a lead compound for further development in cancer therapeutics.

The proposed mechanisms of action for 4-(N,N-diethylsulfamoyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide include:

  • Inhibition of Enzymatic Activity : Particularly through interference with bacterial enzyme pathways.
  • Modulation of Cytokine Production : Leading to reduced inflammation and immune response.
  • Induction of Apoptosis in Cancer Cells : Triggering programmed cell death pathways selectively in malignant cells.

Q & A

Q. What synthetic strategies are recommended for constructing the 1,3,4-oxadiazole core in this compound?

The 1,3,4-oxadiazole ring can be synthesized via cyclization of hydrazides with cyanogen bromide (CBrN) or via oxidative cyclization of thiosemicarbazides. For example, in analogous compounds, hydrazides derived from substituted benzoic acids are treated with CBrN in methanol to form the oxadiazole amine intermediate, followed by coupling with acyl chlorides . Key steps include:

  • Hydrazide preparation via esterification and hydrazinolysis.
  • Cyclization under mild conditions (room temperature, methanol solvent).
  • Final coupling using a base like NaH in dry THF to avoid hydrolysis .

Q. How should researchers characterize the sulfamoyl and methylthio functional groups in this compound?

  • Sulfamoyl group (-SO₂N(CH₂CH₃)₂): Confirm via 1H^1H-NMR (δ ~3.2–3.5 ppm for CH₂CH₃ protons) and 13C^{13}C-NMR (δ ~40–45 ppm for N-linked carbons). IR spectroscopy can detect S=O stretching (~1350–1150 cm⁻¹) .
  • Methylthio group (-SCH₃): Identify using 1H^1H-NMR (singlet at δ ~2.1–2.3 ppm) and LC-MS for sulfur isotope patterns. Reductive cleavage with Raney nickel can validate reactivity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi.
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Anti-inflammatory: COX-2 inhibition assays using ELISA kits. Reference compounds like sulfamethoxazole or nitazoxanide derivatives can serve as positive controls .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?

  • Scenario: Discrepancies in dihedral angles (NMR NOE vs. X-ray).
  • Methodology:

Perform DFT calculations (B3LYP/6-31G* level) to optimize geometry and simulate NMR chemical shifts. Compare with experimental data .

Validate hydrogen bonding patterns via single-crystal X-ray diffraction. For example, intermolecular N–H⋯N and C–H⋯O/F interactions stabilize packing and influence spectral shifts .

Use dynamic NMR to probe conformational exchange in solution .

Q. What computational approaches are effective for predicting SAR against specific enzyme targets?

  • Docking Studies: Use AutoDock Vina or Glide to model interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target for antiparasitic agents. Focus on the oxadiazole’s electron-deficient ring and sulfamoyl’s hydrogen-bonding potential .
  • MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction fingerprints .
  • QSAR Models: Utilize CoMFA/CoMSIA to correlate substituent effects (e.g., methylthio vs. chloro) with bioactivity .

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

  • Byproduct Analysis: Identify common impurities (e.g., uncyclized hydrazides or over-oxidized sulfamoyl groups) via LC-MS.
  • Process Optimization:
  • Use flow chemistry for precise control of CBrN addition during cyclization .
  • Replace NaH with milder bases (e.g., Et₃N) to reduce side reactions .
  • Employ microwave-assisted synthesis to accelerate coupling steps (30 min vs. 12 hrs conventional) .

Q. What strategies address low solubility in aqueous buffers during in vivo studies?

  • Prodrug Design: Introduce phosphate or glycosyl groups at the sulfamoyl nitrogen for enhanced hydrophilicity.
  • Nanocarriers: Encapsulate the compound in PLGA nanoparticles (≤200 nm) for sustained release. Characterize loading efficiency via HPLC .
  • Co-solvents: Use DMSO/PEG-400 mixtures (<5% v/v) to maintain biocompatibility .

Data Contradiction Analysis

Q. How to interpret discrepancies between in vitro potency and in vivo efficacy?

  • Case Study: Strong MIC values but poor murine model results.
  • Root Causes:

Metabolic Instability: Perform hepatic microsome assays to identify oxidative metabolites (e.g., sulfoxide formation from methylthio).

Protein Binding: Use equilibrium dialysis to measure plasma protein binding (>90% may reduce free drug levels) .

Bioavailability: Conduct pharmacokinetic studies (Cₘₐₓ, AUC) to assess absorption barriers .

Methodological Tables

Table 1: Key Spectral Benchmarks for Structural Validation

Functional GroupAnalytical TechniqueExpected DataReference ID
1,3,4-Oxadiazole ring13C^{13}C-NMRδ ~165–170 ppm (C-2)
DiethylsulfamoylIRS=O stretch: 1150–1350 cm⁻¹
Methylthio1H^1H-NMRSinglet at δ 2.1–2.3 ppm

Table 2: Recommended In Silico Tools for SAR Studies

ToolApplicationReference ID
AutoDock VinaLigand-enzyme docking
GROMACSBinding stability via MD simulations
Gaussian 16DFT-based geometry optimization

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.